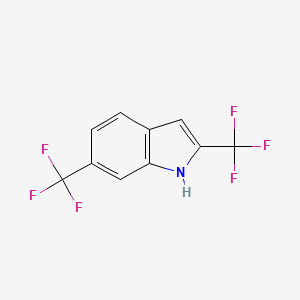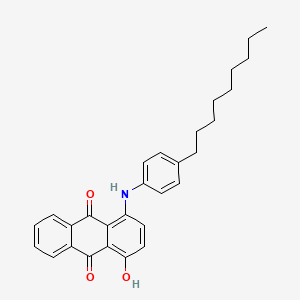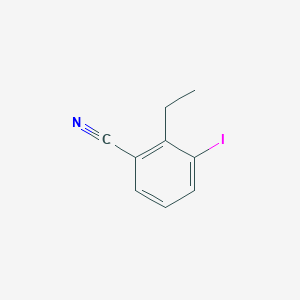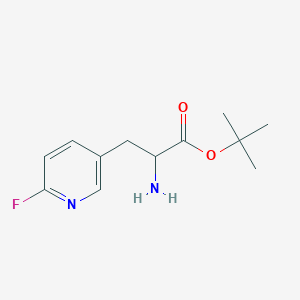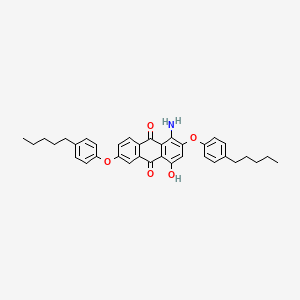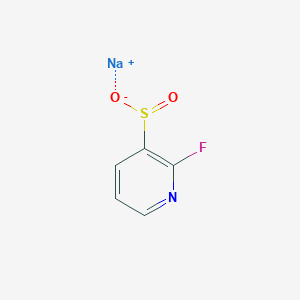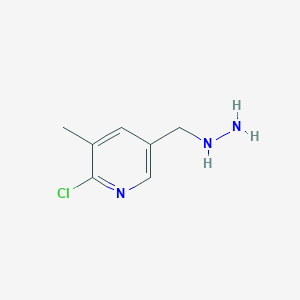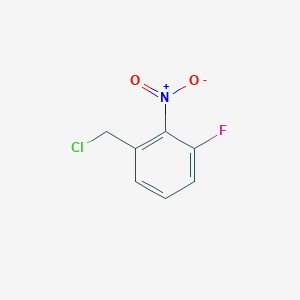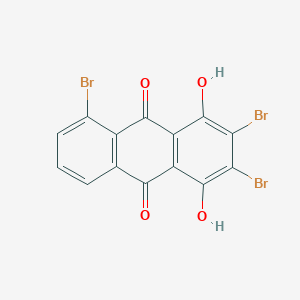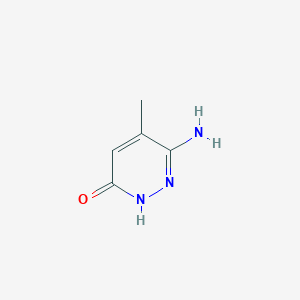
6-Amino-5-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dichloropyridazine with methylamine, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
6-Amino-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro-derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
6-Amino-5-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 6-Amino-5-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-Amino-3-methylpyridazine: Similar structure but different substitution pattern.
5-Methylpyridazin-3(2H)-one: Lacks the amino group.
6-Amino-5-chloropyridazin-3(2H)-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
6-Amino-5-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and methyl groups can enhance its solubility and interaction with biological targets.
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
3-amino-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H2,6,8)(H,7,9) |
InChI 键 |
QZVFOKXOLSGHLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NN=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
